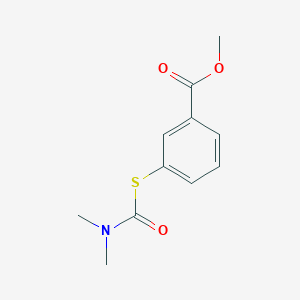

Methyl 3-(dimethylcarbamoylsulfanyl)benzoate

Description

Methyl 3-(dimethylcarbamoylsulfanyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with a dimethylcarbamoylsulfanyl substituent at the 3-position of the benzene ring

Properties

Molecular Formula |

C11H13NO3S |

|---|---|

Molecular Weight |

239.29 g/mol |

IUPAC Name |

methyl 3-(dimethylcarbamoylsulfanyl)benzoate |

InChI |

InChI=1S/C11H13NO3S/c1-12(2)11(14)16-9-6-4-5-8(7-9)10(13)15-3/h4-7H,1-3H3 |

InChI Key |

HIRDNUQANNGYQJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)SC1=CC=CC(=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethylcarbamoylsulfanyl)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with methyl benzoate and dimethylcarbamoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Procedure: Methyl benzoate is reacted with dimethylcarbamoyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(dimethylcarbamoylsulfanyl)benzoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylcarbamoylsulfanyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 3-(dimethylcarbamoylsulfanyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylcarbamoylsulfanyl)benzoate involves its interaction with specific molecular targets. The dimethylcarbamoylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl benzoate: Lacks the dimethylcarbamoylsulfanyl group, making it less reactive.

Ethyl benzoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl 4-(dimethylcarbamoylsulfanyl)benzoate: Similar but with the substituent at the 4-position.

Uniqueness

Methyl 3-(dimethylcarbamoylsulfanyl)benzoate is unique due to the specific positioning of the dimethylcarbamoylsulfanyl group at the 3-position, which influences its reactivity and interaction with biological targets. This structural feature distinguishes it from other benzoate derivatives and contributes to its specific chemical and biological properties.

Biological Activity

Methyl 3-(dimethylcarbamoylsulfanyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(dimethylcarbamoylsulfanyl)benzoate is characterized by a benzoate core with a dimethylcarbamoylthio group. Its chemical formula is C₉H₁₁N₃O₂S, and it features a sulfur atom which is critical for its biological activity.

The biological activity of methyl 3-(dimethylcarbamoylsulfanyl)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to various diseases. For instance, it acts as an inhibitor of certain proteolytic enzymes, which are involved in pathological processes such as inflammation and cancer progression .

- Modulation of Signaling Pathways : Research indicates that this compound may influence signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapy .

- PPAR Agonism : Some studies suggest that derivatives of this compound may act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which play a role in metabolic processes and could be beneficial in treating metabolic syndrome .

Anticancer Activity

Several studies have highlighted the anticancer potential of methyl 3-(dimethylcarbamoylsulfanyl)benzoate:

- In Vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of proliferation in melanoma cells, suggesting a potential role in melanoma treatment .

- Mechanistic Insights : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. These effects are linked to the modulation of key signaling pathways involved in tumor growth and survival .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Cytokine Modulation : It has been reported to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in inflammatory diseases .

- Therapeutic Implications : Given the role of inflammation in chronic diseases, methyl 3-(dimethylcarbamoylsulfanyl)benzoate may serve as a therapeutic agent for conditions characterized by excessive inflammation.

Case Studies

- Melanoma Treatment : A study conducted on melanoma cells treated with methyl 3-(dimethylcarbamoylsulfanyl)benzoate showed a dose-dependent reduction in cell viability and an increase in apoptotic markers. This suggests its potential as a novel therapeutic agent for melanoma .

- Metabolic Syndrome : In animal models, derivatives of this compound have been shown to improve lipid profiles and insulin sensitivity, indicating their usefulness in managing metabolic syndrome-related disorders .

Data Tables

The following table summarizes key findings related to the biological activity of methyl 3-(dimethylcarbamoylsulfanyl)benzoate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.